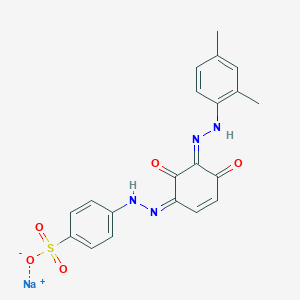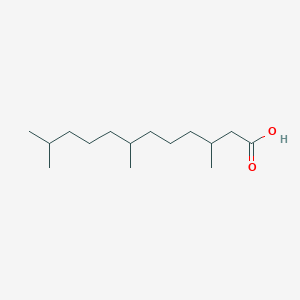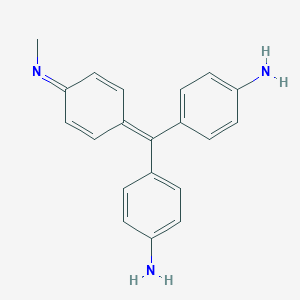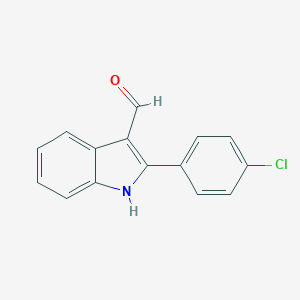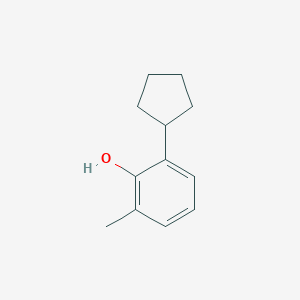
6-Cyclopentyl-o-cresol
Übersicht
Beschreibung
6-Cyclopentyl-o-cresol (CPC) is a chemical compound that has been extensively studied for its potential applications in various fields. It is a cyclopentyl derivative of o-cresol, which is a widely used disinfectant and preservative. CPC has been found to exhibit potent antimicrobial properties, making it a promising candidate for use in various applications.
Wirkmechanismus
The mechanism of action of 6-Cyclopentyl-o-cresol is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of bacterial growth. 6-Cyclopentyl-o-cresol has also been found to exhibit antiviral activity, although the exact mechanism of action is not well understood.
Biochemische Und Physiologische Effekte
6-Cyclopentyl-o-cresol has been found to exhibit potent antimicrobial properties against a wide range of bacteria and viruses. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Cyclopentyl-o-cresol in lab experiments is its potent antimicrobial properties, which make it a useful tool for studying bacterial and viral infections. However, 6-Cyclopentyl-o-cresol can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-Cyclopentyl-o-cresol. One area of interest is the development of 6-Cyclopentyl-o-cresol-based disinfectants and preservatives for use in various applications. Another area of interest is the development of 6-Cyclopentyl-o-cresol-based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 6-Cyclopentyl-o-cresol and its potential side effects.
Wissenschaftliche Forschungsanwendungen
6-Cyclopentyl-o-cresol has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antimicrobial properties, making it a promising candidate for use in disinfectants, preservatives, and other antimicrobial agents. 6-Cyclopentyl-o-cresol has also been studied for its potential use in the treatment of various diseases, including cancer and viral infections.
Eigenschaften
CAS-Nummer |
1596-19-6 |
|---|---|
Produktname |
6-Cyclopentyl-o-cresol |
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-cyclopentyl-6-methylphenol |
InChI |
InChI=1S/C12H16O/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h4-5,8,10,13H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
DYQPZDLXQPYGSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C2CCCC2)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2CCCC2)O |
Andere CAS-Nummern |
1596-19-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

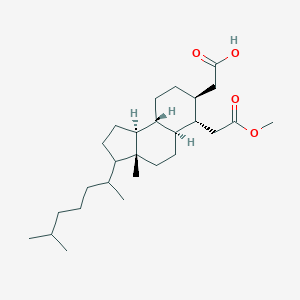
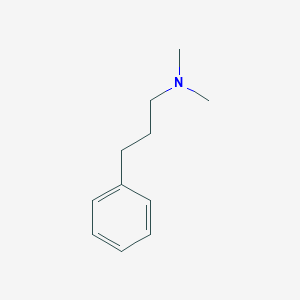
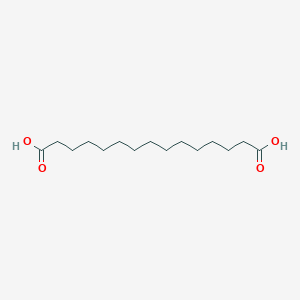
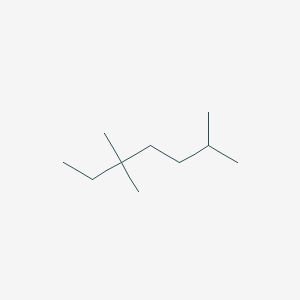
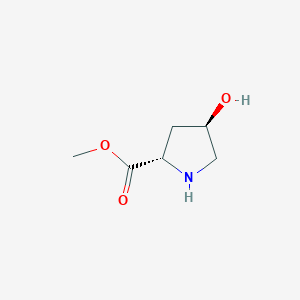
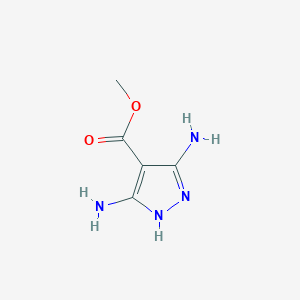
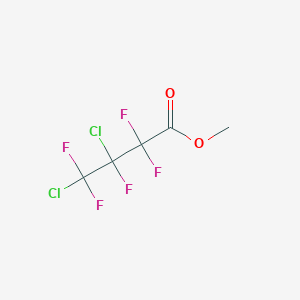
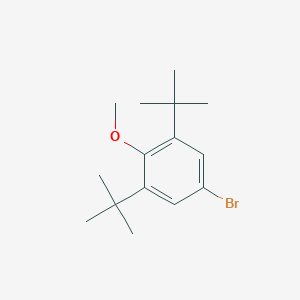
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
